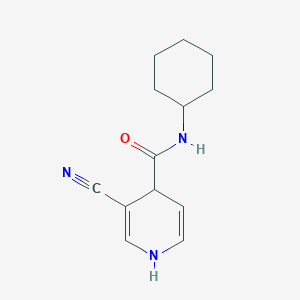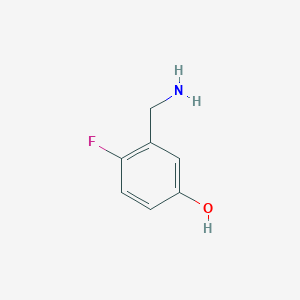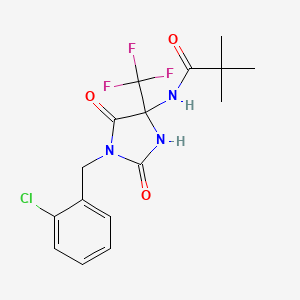![molecular formula C17H18FN3O B12634287 (2-Fluoropyridin-3-yl)[4-(4-methylphenyl)piperazin-1-yl]methanone CAS No. 921230-79-7](/img/structure/B12634287.png)
(2-Fluoropyridin-3-yl)[4-(4-methylphenyl)piperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2-Fluoropyridin-3-yl)[4-(4-méthylphényl)pipérazin-1-yl]méthanone est un composé organique complexe qui présente un fragment de fluoropyridine et un cycle pipérazine substitué par un groupe méthylphényle
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de [(2-Fluoropyridin-3-yl)[4-(4-méthylphényl)pipérazin-1-yl]méthanone implique généralement la réaction de la 2-fluoropyridine avec la 4-(4-méthylphényl)pipérazine dans des conditions spécifiques. La réaction est souvent réalisée en présence d'une base comme le carbonate de potassium et d'un solvant comme le diméthylformamide (DMF). Le mélange est chauffé pour favoriser la réaction, conduisant à la formation du produit souhaité .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer le rendement et la pureté. De plus, des techniques de purification telles que la recristallisation ou la chromatographie sont utilisées pour obtenir le produit final.
Analyse Des Réactions Chimiques
Types de réactions
[(2-Fluoropyridin-3-yl)[4-(4-méthylphényl)pipérazin-1-yl]méthanone peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être réalisées en utilisant des réactifs tels que l'hydrure de lithium et d'aluminium.
Substitution : Des réactions de substitution nucléophile peuvent se produire, en particulier au niveau du fragment de fluoropyridine.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Hydrure de sodium dans le DMF pour la substitution nucléophile.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire un dérivé acide carboxylique, tandis que la réduction pourrait produire un alcool.
Applications de recherche scientifique
[(2-Fluoropyridin-3-yl)[4-(4-méthylphényl)pipérazin-1-yl]méthanone présente plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules plus complexes.
Biologie : Étudié pour ses interactions potentielles avec les cibles biologiques.
Médecine : Exploré pour ses propriétés pharmacologiques, y compris ses effets thérapeutiques potentiels.
Industrie : Utilisé dans le développement de nouveaux matériaux et de procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de [(2-Fluoropyridin-3-yl)[4-(4-méthylphényl)pipérazin-1-yl]méthanone implique son interaction avec des cibles moléculaires spécifiques. Le fragment de fluoropyridine peut participer à des liaisons hydrogène et à des interactions π-π, tandis que le cycle pipérazine peut interagir avec divers récepteurs. Ces interactions peuvent moduler les voies biologiques, conduisant aux effets observés du composé .
Applications De Recherche Scientifique
(2-Fluoropyridin-3-yl)[4-(4-methylphenyl)piperazin-1-yl]methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2-Fluoropyridin-3-yl)[4-(4-methylphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions, while the piperazine ring can interact with various receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Composés similaires
- [(2-Chloropyridin-3-yl)[4-(4-méthylphényl)pipérazin-1-yl]méthanone
- [(2-Bromopyridin-3-yl)[4-(4-méthylphényl)pipérazin-1-yl]méthanone
Unicité
[(2-Fluoropyridin-3-yl)[4-(4-méthylphényl)pipérazin-1-yl]méthanone est unique en raison de la présence de l'atome de fluor, qui peut influencer de manière significative sa réactivité chimique et son activité biologique. L'électronégativité et la petite taille du fluor permettent des interactions uniques avec les cibles biologiques, ce qui distingue ce composé de ses analogues chloro et bromo .
Propriétés
Numéro CAS |
921230-79-7 |
|---|---|
Formule moléculaire |
C17H18FN3O |
Poids moléculaire |
299.34 g/mol |
Nom IUPAC |
(2-fluoropyridin-3-yl)-[4-(4-methylphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C17H18FN3O/c1-13-4-6-14(7-5-13)20-9-11-21(12-10-20)17(22)15-3-2-8-19-16(15)18/h2-8H,9-12H2,1H3 |
Clé InChI |
AFVYLQNUPKZROA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C(N=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(4-Bromophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene](/img/structure/B12634226.png)
![4,4,5,5-Tetramethyl-2-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]-1,3,2-dioxaborolane](/img/structure/B12634234.png)

![3-[(4-Hydroxyphenyl)sulfanyl]-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B12634249.png)

![N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-phenoxyethylidene]hydroxylamine](/img/structure/B12634261.png)
![1,1'-[3'-(10-Phenylanthracen-9-yl)[1,1'-biphenyl]-3,5-diyl]dipyrene](/img/structure/B12634266.png)
![2-ethyl-7-methyl-5-(2-methylpropyl)-3-[5-[2-(2H-tetrazol-5-yl)phenyl]-2,3-dihydro-1H-inden-1-yl]imidazo[4,5-b]pyridine](/img/structure/B12634277.png)

![2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole-8-carbohydrazide dimethanesulfonate](/img/structure/B12634294.png)

![2,2-Dimethyl-7-nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B12634303.png)

